molecular formula C21H30N4O3 B11467587 Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11467587
M. Wt: 386.5 g/mol
InChI Key: VAAJDMATTVMNDR-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the piperazine and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction and subsequent modifications can be scaled up for industrial synthesis, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as both a neuroprotective and anti-inflammatory agent sets it apart from other similar compounds .

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N4O3/c1-4-24-10-12-25(13-11-24)14-17-18(20(26)28-5-2)19(23-21(27)22-17)16-9-7-6-8-15(16)3/h6-9,19H,4-5,10-14H2,1-3H3,(H2,22,23,27)

InChI Key

VAAJDMATTVMNDR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3C)C(=O)OCC

Origin of Product

United States

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